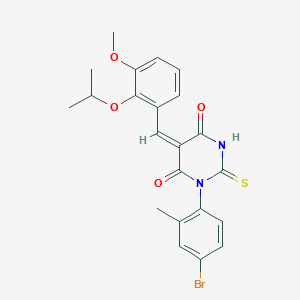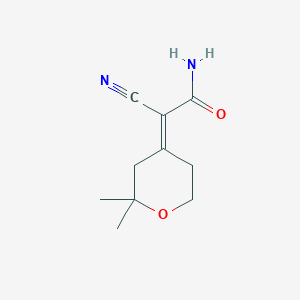![molecular formula C19H28N2O3S B4844923 1-[(4-methylbenzyl)sulfonyl]-4-(1-piperidinylcarbonyl)piperidine](/img/structure/B4844923.png)
1-[(4-methylbenzyl)sulfonyl]-4-(1-piperidinylcarbonyl)piperidine
Übersicht
Beschreibung
1-[(4-methylbenzyl)sulfonyl]-4-(1-piperidinylcarbonyl)piperidine, also known as MSOP, is a chemical compound that has been extensively studied for its potential use in neuroscience research. MSOP is a potent and selective antagonist of the sigma-1 receptor, a protein that has been implicated in a variety of physiological and pathological processes.
Wirkmechanismus
The sigma-1 receptor is a protein that is located in the endoplasmic reticulum of cells. It has been shown to interact with a variety of proteins, including ion channels, receptors, and enzymes. 1-[(4-methylbenzyl)sulfonyl]-4-(1-piperidinylcarbonyl)piperidine is a selective antagonist of the sigma-1 receptor, meaning that it blocks the receptor's activity. The exact mechanism by which 1-[(4-methylbenzyl)sulfonyl]-4-(1-piperidinylcarbonyl)piperidine exerts its effects is not fully understood, but it is thought to involve the modulation of intracellular calcium signaling and the regulation of protein folding and degradation.
Biochemical and Physiological Effects
1-[(4-methylbenzyl)sulfonyl]-4-(1-piperidinylcarbonyl)piperidine has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models of Parkinson's disease, suggesting that it may have neuroprotective effects. It has also been shown to modulate the activity of ion channels and receptors, suggesting that it may have potential therapeutic applications in the treatment of pain and other neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[(4-methylbenzyl)sulfonyl]-4-(1-piperidinylcarbonyl)piperidine in lab experiments is that it is a potent and selective antagonist of the sigma-1 receptor, meaning that it can be used to selectively block the activity of this receptor without affecting other proteins. This makes it a valuable tool for studying the role of the sigma-1 receptor in various physiological and pathological processes. One limitation of using 1-[(4-methylbenzyl)sulfonyl]-4-(1-piperidinylcarbonyl)piperidine in lab experiments is that it is a relatively new compound, and its long-term effects on cells and tissues are not fully understood.
Zukünftige Richtungen
There are many potential future directions for research on 1-[(4-methylbenzyl)sulfonyl]-4-(1-piperidinylcarbonyl)piperidine. One area of research could be to investigate its potential therapeutic applications in the treatment of neurodegenerative diseases such as Parkinson's disease. Another area of research could be to investigate its potential use in the treatment of pain and other neurological disorders. Additionally, further studies could be conducted to elucidate the exact mechanism by which 1-[(4-methylbenzyl)sulfonyl]-4-(1-piperidinylcarbonyl)piperidine exerts its effects on cells and tissues.
Wissenschaftliche Forschungsanwendungen
1-[(4-methylbenzyl)sulfonyl]-4-(1-piperidinylcarbonyl)piperidine has been extensively studied for its potential use in neuroscience research. The sigma-1 receptor has been implicated in a variety of physiological and pathological processes, including pain, depression, and neurodegenerative diseases. 1-[(4-methylbenzyl)sulfonyl]-4-(1-piperidinylcarbonyl)piperidine has been shown to have neuroprotective effects in animal models of Parkinson's disease, suggesting that it may have potential therapeutic applications in the treatment of this and other neurodegenerative diseases.
Eigenschaften
IUPAC Name |
[1-[(4-methylphenyl)methylsulfonyl]piperidin-4-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3S/c1-16-5-7-17(8-6-16)15-25(23,24)21-13-9-18(10-14-21)19(22)20-11-3-2-4-12-20/h5-8,18H,2-4,9-15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZRJTBIDFISKSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)N2CCC(CC2)C(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[(4-Methylbenzyl)sulfonyl]piperidin-4-yl}(piperidin-1-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-bromo-N-propyl-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4844867.png)

![3-methyl-N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B4844883.png)
![ethyl 5-{[3-(3,4-dimethoxyphenyl)propanoyl]amino}-1-benzothiophene-2-carboxylate](/img/structure/B4844892.png)
![1-[(3-chlorobenzyl)sulfonyl]-N-ethyl-4-piperidinecarboxamide](/img/structure/B4844900.png)

![2-chloro-N-({[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4844916.png)
![N-isopropyl-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide](/img/structure/B4844919.png)
![{1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indol-3-yl}(phenyl)methanone](/img/structure/B4844924.png)
![4-(3,4-dihydro-1(2H)-quinolinyl)-6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)-1,3,5-triazin-2-amine](/img/structure/B4844932.png)
![N-(2-furylmethyl)-2-{[3-(2-methoxyphenyl)acryloyl]amino}-4-phenyl-3-thiophenecarboxamide](/img/structure/B4844946.png)
